2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-enyl group, and an oxalic acid moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with prop-2-enyl bromide in the presence of a base such as potassium carbonate to form 4-methoxy-2-prop-2-enylphenol.
Etherification: The phenoxy intermediate is then reacted with ethylene oxide under basic conditions to form 2-(4-methoxy-2-prop-2-enylphenoxy)ethanol.
Amine Introduction: The final step involves the reaction of the ethanol derivative with N,N-dimethylethanamine in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The prop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The phenoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 4-methoxy-2-prop-2-enylbenzoic acid.
Reduction: Formation of 2-[2-(4-methoxyphenoxy)ethoxy]-N,N-dimethylethanamine.
Substitution: Formation of various substituted phenoxy and ethoxy derivatives.
Scientific Research Applications
2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The methoxy and prop-2-enyl groups play a crucial role in its binding affinity and specificity. The oxalic acid moiety may also contribute to its overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-methoxyphenoxy)ethoxy]-N,N-dimethylethanamine
- 2-[2-(4-ethoxyphenoxy)ethoxy]-N,N-dimethylethanamine
- 2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-diethylamine
Uniqueness
2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine stands out due to the presence of both the methoxy and prop-2-enyl groups, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.C2H2O4/c1-5-6-14-13-15(18-4)7-8-16(14)20-12-11-19-10-9-17(2)3;3-1(4)2(5)6/h5,7-8,13H,1,6,9-12H2,2-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSWSWZLZHBXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCOC1=C(C=C(C=C1)OC)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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